Methyl 3-(chlorosulfonyl)-5-formylbenzoate
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Overview
Description
Methyl 3-(chlorosulfonyl)-5-formylbenzoate is an organic compound with the molecular formula C9H7ClO5S It is a derivative of benzoic acid, featuring a chlorosulfonyl group and a formyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(chlorosulfonyl)-5-formylbenzoate typically involves the chlorosulfonation of methyl 3-formylbenzoate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process is generally conducted under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(chlorosulfonyl)-5-formylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The formyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine in solvents like acetone or dichloromethane.
Reduction Reactions: Sodium borohydride in methanol or ethanol is commonly used.
Oxidation Reactions: Potassium permanganate in aqueous or alkaline medium is employed.
Major Products Formed:
Sulfonamides, Sulfonates, and Sulfonothioates: Formed from substitution reactions.
Hydroxymethyl Derivative: Formed from reduction reactions.
Carboxylic Acid Derivative: Formed from oxidation reactions.
Scientific Research Applications
Methyl 3-(chlorosulfonyl)-5-formylbenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(chlorosulfonyl)-5-formylbenzoate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives. The formyl group can participate in redox reactions, further expanding the compound’s reactivity profile .
Comparison with Similar Compounds
Methyl 3-(chlorosulfonyl)benzoate: Lacks the formyl group, making it less versatile in certain reactions.
Methyl 3-(chlorosulfonyl)-4-(hexadecyloxy)benzoate: Contains a long alkyl chain, altering its physical properties and applications.
Chlorosulfonyl isocyanate: Features an isocyanate group instead of a formyl group, leading to different reactivity and applications.
Uniqueness: Methyl 3-(chlorosulfonyl)-5-formylbenzoate is unique due to the presence of both chlorosulfonyl and formyl groups on the benzene ring. This dual functionality allows for a broader range of chemical transformations and applications compared to similar compounds .
Properties
Molecular Formula |
C9H7ClO5S |
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Molecular Weight |
262.67 g/mol |
IUPAC Name |
methyl 3-chlorosulfonyl-5-formylbenzoate |
InChI |
InChI=1S/C9H7ClO5S/c1-15-9(12)7-2-6(5-11)3-8(4-7)16(10,13)14/h2-5H,1H3 |
InChI Key |
AQYUQBIOMAFOTR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C=O)S(=O)(=O)Cl |
Origin of Product |
United States |
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